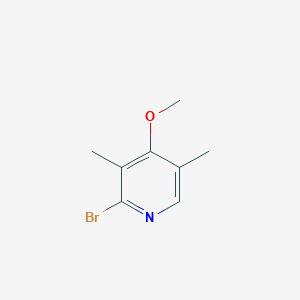

2-Bromo-4-methoxy-3,5-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-methoxy-3,5-dimethylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-3,5-dimethylpyridine typically involves the bromination of 4-methoxy-3,5-dimethylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-methoxy-3,5-dimethylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methoxy-3,5-dimethylpyridine.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields 2-amino-4-methoxy-3,5-dimethylpyridine, while oxidation with potassium permanganate produces this compound-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-methoxy-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in different biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Similar structure with a chlorine atom instead of bromine.

2-Bromo-4-methoxy-3,5-dimethylpyridine hydrobromide: A hydrobromide salt form of the compound.

4-Methoxy-3,5-dimethylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications. The bromine atom provides a site for nucleophilic substitution, while the methoxy group can participate in oxidation and reduction reactions, offering versatility in chemical transformations.

Biologische Aktivität

2-Bromo-4-methoxy-3,5-dimethylpyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in modulating various biochemical pathways. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C9H10BrN with a molecular weight of approximately 215.09 g/mol. The presence of the bromine atom and methoxy group enhances its reactivity and interaction with biological targets.

This compound exhibits various biochemical properties:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of other compounds. This interaction can lead to either inhibition or activation of enzymatic activity, depending on the context.

- Cell Signaling Modulation : The compound affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can result in altered gene expression patterns that impact cellular functions.

In Vitro Studies

Research indicates that this compound influences various types of cells:

- Cytotoxicity : It has demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The compound's potency varies significantly based on concentration and exposure time .

- Cell Cycle Arrest : Studies have revealed that treatment with this compound can lead to G2/M phase arrest in cancer cells, indicating its potential as an anticancer agent by disrupting normal cell cycle progression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.5 | Cytotoxic |

| MCF7 | 0.8 | Cytotoxic |

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Binding Affinity : The compound binds to specific biomolecules such as kinases and receptors, modulating their activity. The bromine and methoxy groups influence its binding affinity and selectivity towards these targets .

- Enzyme Inhibition : It can inhibit certain kinases by interacting with their ATP-binding sites, leading to downstream effects on gene expression and cellular metabolism.

- Oxidative Stress Induction : At higher concentrations, the compound may induce oxidative stress in cells, resulting in cellular damage and apoptosis.

Comparative Studies

Comparative studies with similar compounds highlight the unique biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | Hydroxymethyl group | Potent cytotoxicity against tumor cell lines |

| 2-Chloro-4-methoxy-3,5-dimethylpyridine | Chloromethyl group | Potential proton pump inhibitor |

These comparisons reveal that while structurally similar compounds may share some biological activities, the presence of bromine in this compound enhances its potency against specific cancer cell lines.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Antitumor Activity : In a study involving xenograft models of breast cancer, administration of the compound significantly reduced tumor growth compared to control groups .

- Synergistic Effects : Co-treatment with standard chemotherapeutic agents demonstrated enhanced efficacy when combined with this compound, suggesting potential for use in combination therapies .

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-4-10-8(9)6(2)7(5)11-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAYDVIRRIEUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.